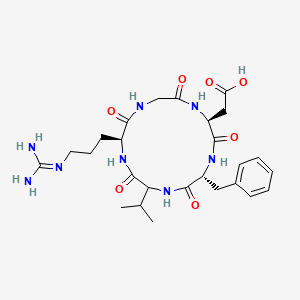

c(Arg-Gly-Asp-D-Phe-Val)

Description

Overview of Arg-Gly-Asp (RGD) Motif in Extracellular Matrix (ECM) Interactions

The Arg-Gly-Asp (Arginine-Glycine-Aspartic acid) sequence, commonly known as the RGD motif, is a fundamental component in the interactions between cells and the extracellular matrix (ECM). wikipedia.orgresearchgate.net This tripeptide sequence is found in numerous ECM proteins, including fibronectin, vitronectin, fibrinogen, and laminin (B1169045). wikipedia.orgnih.govkarger.com It functions as a primary recognition site for a family of cell surface receptors called integrins, thereby mediating cell adhesion. researchgate.netnih.gov The interaction between the RGD motif on ECM proteins and integrins is crucial for regulating cell-cell and cell-matrix communications. researchgate.net

The discovery that this simple tripeptide could inhibit the binding of cells to fibronectin was a pivotal moment in cell biology. karger.com While many proteins in the ECM contain the RGD sequence, not all are biologically active. The accessibility and conformation of the RGD motif, often located on flexible loops of the protein, determine its ability to bind to integrins effectively. nih.gov This specificity allows for a diverse range of cellular responses to the surrounding matrix. nih.gov The RGD sequence is highly conserved across species, from drosophila to humans, underscoring its essential role in multicellular life. wikipedia.org

Fundamentals of Integrin Receptor Biology and Function in Cellular Processes

Integrins are a large family of transmembrane glycoprotein (B1211001) receptors that are central to cellular adhesion and signaling. d-nb.infonih.gov They are heterodimers, composed of non-covalently linked α and β subunits. d-nb.infolibretexts.org In humans, 18 α and 8 β subunits can combine to form 24 distinct integrin receptors, each with its own ligand-binding specificity and expression pattern. d-nb.infonih.gov Structurally, integrins possess a large extracellular domain that binds to ECM ligands like those containing the RGD motif, a single transmembrane helix, and a short cytoplasmic tail that connects to the cell's cytoskeleton. d-nb.infowikipedia.org

Integrins have two primary functions: physically linking the ECM to the intracellular cytoskeleton and transducing signals across the plasma membrane, a process known as bidirectional signaling. libretexts.orgwikipedia.org

Outside-in signaling: When an integrin binds to an ECM ligand, it triggers a cascade of intracellular events. wikipedia.org This can influence a wide array of cellular processes, including cell proliferation, survival, migration, and differentiation. d-nb.infonumberanalytics.com For instance, integrin engagement can activate signaling pathways like the Focal Adhesion Kinase (FAK) and PI3K/AKT pathways. numberanalytics.com

Inside-out signaling: Intracellular signals can also modulate the affinity of the integrin for its extracellular ligand. libretexts.org This allows cells to dynamically regulate their adhesion strength in response to internal cues. nih.gov

The diversity of integrin heterodimers allows them to recognize various ligands, including not only RGD-containing proteins but also other motifs found in collagens and laminins. nih.govnih.gov This versatility makes integrins essential for tissue integrity, immune responses, and embryonic development. nih.govwikipedia.org

Rationales for the Development of Cyclic RGD Peptides in Research

While the linear RGD peptide was instrumental in identifying the integrin binding motif, its utility in research and as a potential therapeutic is limited by several factors. Linear RGD peptides generally exhibit low binding affinity and a lack of selectivity for different integrin subtypes. nih.govthno.org They are also susceptible to rapid degradation in serum by proteases. nih.govmdpi.com

To overcome these limitations, researchers turned to cyclization. The rationale for developing cyclic RGD peptides includes:

Increased Stability: Cyclization protects the peptide from degradation by exopeptidases due to the absence of terminal ends and can hinder access for endopeptidases. mdpi.com

Enhanced Binding Affinity and Selectivity: Constraining the peptide into a cyclic structure reduces its conformational flexibility. mdpi.commdpi.com This pre-organizes the peptide into a bioactive conformation that more closely mimics the RGD loop in native ECM proteins, leading to a significant increase in binding affinity for specific integrin subtypes. mdpi.comnih.gov

By modifying the peptide backbone and the amino acids flanking the RGD sequence, researchers can fine-tune the selectivity of cyclic peptides for specific integrins, such as αvβ3 over αIIbβ3 (the platelet integrin). thno.orgnih.gov

Historical Context and Initial Development of c(Arg-Gly-Asp-D-Phe-Val)

The development of c(Arg-Gly-Asp-D-Phe-Val) emerged from systematic efforts to create potent and selective integrin inhibitors. Following the identification of the RGD motif, researchers sought to stabilize its structure to enhance its biological activity. In the early 1990s, studies demonstrated that constraining the RGD sequence within a cyclic pentapeptide framework significantly improved its inhibitory capacity. nih.gov

The inclusion of a D-amino acid, in this case, D-Phenylalanine (D-Phe), was a key innovation. This modification helps to induce a specific turn structure in the peptide backbone, which is crucial for high-affinity binding to certain integrins. nih.govacs.org Research showed that cyclic peptides like c(Arg-Gly-Asp-D-Phe-Val) were potent inhibitors of cell adhesion to vitronectin. nih.gov

Specifically, c(Arg-Gly-Asp-D-Phe-Val) was identified as a highly potent and selective antagonist for the αvβ3 integrin. acs.orgsnmjournals.org This integrin is known to be highly expressed on activated endothelial cells during angiogenesis (the formation of new blood vessels) and on certain tumor cells, but it is expressed at low levels in most normal tissues. nih.govresearchgate.net This differential expression made αvβ3 an attractive target for research into anti-angiogenic and anti-cancer therapies. Consequently, c(Arg-Gly-Asp-D-Phe-Val) became a lead structure for the development of other compounds, including radiolabeled versions for noninvasive imaging of αvβ3 expression in tumors using Positron Emission Tomography (PET). snmjournals.orgaacrjournals.orgnih.gov Its development marked a significant step in designing conformationally constrained peptides with specific biological targets. aacrjournals.orgresearchgate.net

Data Table: Research Findings on c(Arg-Gly-Asp-D-Phe-Val)

| Attribute | Finding | Reference(s) |

| Primary Target | Selective inhibitor/antagonist of αvβ3 integrin. | acs.orgsnmjournals.org |

| Inhibitory Action | Inhibits cell adhesion to vitronectin and laminin fragment P1. | nih.govsigmaaldrich.com |

| Selectivity | Shows significantly higher inhibitory capacity for vitronectin adhesion compared to fibronectin adhesion. | nih.gov |

| Structural Feature | Contains a D-Phenylalanine residue to induce a specific beta-turn conformation. | nih.govacs.org |

| Research Application | Used as a lead compound for developing second-generation tracers and peptidomimetics. | snmjournals.orgresearchgate.netaacrjournals.org |

| Biological Effect | Blocks angiogenesis in research models. | snmjournals.org |

| Conformation | Exhibits an all-trans conformation with a βII' and γ turn in solution, as determined by NMR studies. | nih.gov |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C26H38N8O7 |

|---|---|

Molecular Weight |

574.6 g/mol |

IUPAC Name |

2-[(2S,5R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-propan-2-yl-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |

InChI |

InChI=1S/C26H38N8O7/c1-14(2)21-25(41)32-16(9-6-10-29-26(27)28)22(38)30-13-19(35)31-18(12-20(36)37)23(39)33-17(24(40)34-21)11-15-7-4-3-5-8-15/h3-5,7-8,14,16-18,21H,6,9-13H2,1-2H3,(H,30,38)(H,31,35)(H,32,41)(H,33,39)(H,34,40)(H,36,37)(H4,27,28,29)/t16-,17+,18-,21?/m0/s1 |

InChI Key |

YYQUWEHEBOMRPH-YQMJFVBQSA-N |

Isomeric SMILES |

CC(C)C1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)N[C@@H](C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Canonical SMILES |

CC(C)C1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)CC(=O)O)CCCN=C(N)N |

Origin of Product |

United States |

Molecular Recognition and Integrin Binding Specificity of C Arg Gly Asp D Phe Val

Identification and Characterization of Primary Integrin Binding Partners (e.g., αvβ3, αvβ5)

Extensive research has identified the primary binding partners for c(Arg-Gly-Asp-D-Phe-Val) among the RGD-dependent integrins. The peptide demonstrates a pronounced selectivity profile, showing the highest affinity for the αvβ3 integrin. acs.orgaacrjournals.org The αvβ3 integrin, often referred to as the vitronectin receptor, is a key player in angiogenesis (the formation of new blood vessels) and is overexpressed on various tumor cells and activated endothelial cells. scirp.orgnih.govnih.gov

The compound also binds to the αvβ5 integrin, another vitronectin receptor involved in angiogenesis, but with a notably lower affinity compared to αvβ3. scirp.orgnih.govsnmjournals.org This differential affinity is a critical aspect of its pharmacological profile. Furthermore, c(Arg-Gly-Asp-D-Phe-Val) exhibits very weak to negligible binding to other RGD-recognizing integrins, such as the platelet integrin αIIbβ3, which is crucial for preventing unwanted anti-platelet activity. tum.denih.gov This high selectivity for αvβ3 and, to a lesser extent, αvβ5, over other integrins like αIIbβ3 and α5β1, is a direct result of its unique conformational constraints imposed by cyclization. upc.edunih.gov The specificity of the peptide was demonstrated in studies where it effectively inhibited the interaction between αvβ3 and its ligands in a dose-dependent manner. nih.gov

Quantitative Analysis of Binding Affinity and Dissociation Kinetics

The binding affinity of c(Arg-Gly-Asp-D-Phe-Val) to various integrins has been quantified using in vitro competitive binding assays, which measure the concentration of the peptide required to inhibit 50% of the binding of a natural ligand (IC50). These studies consistently show that c(Arg-Gly-Asp-D-Phe-Val) is a potent inhibitor of αvβ3.

The inhibitory capacity of the peptide is often compared to internal standards in solid-phase binding assays using isolated integrin receptors. aacrjournals.orgsnmjournals.org Data from such assays reveal that the IC50 value for αvβ3 is in the low nanomolar range, whereas the values for αvβ5 and αIIbβ3 are significantly higher, indicating lower binding affinity. Specifically, the peptide has been shown to be approximately 100 to 150 times more selective for the αvβ3 integrin than for αvβ5 or αIIbβ3. snmjournals.org The relative binding affinities highlight the peptide's utility as a selective αvβ3 antagonist. Molecular dynamics simulations also support a higher binding affinity for the cyclic form compared to its linear counterpart, attributing this to a more stable binding configuration and a larger energy barrier for dissociation. mdpi.com

| Integrin Subtype | Reported IC50 (nM) | Selectivity Ratio (vs. αvβ3) | Source |

| αvβ3 | 0.5 - 15 | 1 | aacrjournals.orgsnmjournals.org |

| αvβ5 | 240 - 870 | ~100-150x lower affinity | snmjournals.org |

| αIIbβ3 | 360 - 1500 | ~100-150x lower affinity | snmjournals.org |

Note: IC50 values can vary between different assays and experimental conditions. The data presented are representative values from the cited literature to illustrate relative affinities.

Structural Determinants Governing Integrin Selectivity and Potency

The high potency and selectivity of c(Arg-Gly-Asp-D-Phe-Val) are not merely due to the presence of the RGD sequence but are intricately linked to the three-dimensional conformation enforced by the cyclic structure and the specific nature of the flanking amino acids.

The amino acids flanking the RGD motif play a pivotal role in defining the peptide's interaction with integrins.

D-Phenylalanine (f): The incorporation of a D-amino acid, specifically D-Phenylalanine, at position four is a critical determinant of the peptide's high affinity and selectivity for αvβ3. scirp.orgacs.org Structure-activity relationship studies have demonstrated that having an aromatic amino acid in the D-configuration at this position is essential for potent αvβ3 binding. tum.de This substitution helps to lock the peptide backbone into a specific β-turn conformation that optimally presents the RGD pharmacophore for receptor binding. acs.org The change from the natural L-configuration to the D-configuration dramatically alters the peptide's spatial structure, resulting in a conformation that fits favorably into the αvβ3 binding pocket. acs.org

Valine (V): In contrast to the critical role of D-Phenylalanine, the Valine residue at position five has been found to have a less significant impact on binding affinity for αvβ3 and αvβ5. upc.edunih.gov This position is considered more tolerant to substitution. For example, replacing Valine with Lysine (B10760008) to create c(Arg-Gly-Asp-D-Phe-Lys) results in a peptide that retains high integrin binding activity. tum.denih.gov This tolerance makes the Valine position an ideal site for conjugation, allowing for the attachment of imaging agents or therapeutic payloads without substantially compromising the peptide's ability to bind to its target integrin. aacrjournals.org

Cyclization dramatically reduces the conformational flexibility of the RGD sequence compared to its linear counterparts. mdpi.com Theoretical conformational analysis and NMR spectroscopy have shown that the cyclic backbone constrains the RGD motif into a well-defined, "kinked" or bent conformation. aacrjournals.orgnih.gov This pre-organization of the bioactive conformation is key to its high affinity, as less conformational entropy is lost upon binding to the receptor.

The specific spatial arrangement of the Arg and Asp side chains is crucial. In the bound state, the side chains of Arginine and Aspartic acid point in opposite directions, allowing them to engage with their respective binding pockets on the integrin α and β subunits. nih.govpolito.it This precise orientation, stabilized by the cyclic scaffold and intramolecular hydrogen bonds, is a primary reason for the peptide's selectivity for αvβ3 over other integrins like αIIbβ3, whose binding sites have different spatial requirements. nih.govnih.gov

Systematic structure-activity relationship (SAR) studies have mapped the pharmacophore of RGD peptides to optimize binding. For αvβ3, the RGD triad (B1167595) is the core recognition motif, but the flanking residues are essential for high affinity and selectivity. nih.gov

Position 2 (Glycine): The Glycine (B1666218) residue is highly conserved in active RGD peptides. Its lack of a side chain provides conformational flexibility that is crucial for adopting the correct turn structure needed for binding. nih.gov Crystal structures show that the central Glycine residue makes close contact with the integrin surface, contributing to the specificity of the interaction. nih.gov

Flanking Residues: The optimization of amino acids flanking the RGD motif is a key strategy for discovering ligands with higher affinity and selectivity. aacrjournals.orgnih.gov Studies involving one-bead one-compound (OBOC) libraries have shown that specific amino acids are preferred at positions flanking the core RGD sequence to maximize binding to αvβ3-expressing cells. aacrjournals.org While c(RGDfV) has been highly optimized, further modifications, such as those in the peptide LXW7 (cGRGDdvc), have shown that adding a polar or negatively charged amino acid C-terminal to the RGD sequence can further enhance binding affinity to αvβ3. nih.gov

Conformational Analysis of the RGD Triplet within the Cyclic Peptide Scaffold

Computational and Molecular Docking Analysis of Peptide-Integrin Interactions

Computational modeling and molecular docking simulations have provided significant insights into the molecular basis of the c(Arg-Gly-Asp-D-Phe-Val)-integrin interaction. These analyses complement experimental data by visualizing the binding at an atomic level.

Docking studies consistently show that the peptide binds in a crevice located at the interface between the αv and β3 subunits of the integrin headpiece. nih.govpolito.itdergipark.org.tr The RGD sequence forms the primary contact area. polito.it Key interactions revealed by these models include:

Aspartic Acid Interaction: The carboxylate side chain of the Asp residue chelates a divalent cation (typically Mg2+ or Mn2+) in the Metal Ion-Dependent Adhesion Site (MIDAS) located on the β3 subunit. nih.govnih.gov This interaction is a hallmark of RGD-integrin recognition.

Arginine Interaction: The guanidinium (B1211019) group of the Arg side chain forms a salt bridge with one or more Aspartic acid residues (e.g., Asp218 in αv) in a shallow pocket on the αv subunit. nih.govnih.gov

Glycine Interaction: The central Glycine residue makes van der Waals contacts and potentially weak Cα-H···O=C hydrogen bonds with the integrin surface, further stabilizing the complex. nih.gov

Molecular docking simulations of c(Arg-Gly-Asp-D-Phe-Val) with αvβ3 have calculated a strong binding affinity, with one study reporting a binding energy of -10.5 kcal/mol. dergipark.org.tr These computational models confirm the importance of the specific 3D conformation of the peptide, showing how the cyclic structure orients the critical Arg and Asp side chains for optimal interaction with the receptor binding site. dergipark.org.trnih.gov

Cellular and Subcellular Modulatory Effects of C Arg Gly Asp D Phe Val in Research Models

Mechanisms of Perturbation of Cell-Extracellular Matrix Adhesion

The primary mechanism by which c(RGDfV) perturbs cell-extracellular matrix (ECM) adhesion is through competitive inhibition of integrin binding to ECM proteins. irispublishers.commdpi.com Integrins, particularly αvβ3 and αvβ5, are transmembrane receptors that mediate the connection between the cell's internal cytoskeleton and the external environment by binding to specific amino acid sequences in ECM proteins, most notably the Arg-Gly-Asp (RGD) motif found in proteins like vitronectin and fibronectin. irispublishers.comdergipark.org.tr

c(RGDfV) mimics this RGD sequence, allowing it to bind to the RGD-binding site on integrins with high affinity. mdpi.comdergipark.org.tr This binding is highly specific; for instance, c(RGDfV) strongly inhibits the binding of purified αvβ3 integrin to vitronectin and fibronectin. nih.gov By occupying this binding site, c(RGDfV) effectively blocks the natural interaction between integrins and their ECM ligands. This disruption of the integrin-ECM connection leads to a cascade of cellular effects, including the inhibition of cell spreading and adhesion. nih.govspandidos-publications.com For example, in murine brain capillary endothelial cells, c(RGDfV) at a concentration of 50 microM was shown to inhibit both cell spreading and adhesion on vitronectin-coated surfaces. nih.gov Similarly, in acute myeloid leukemia cell models, c(RGDfV) has been observed to disrupt the adhesion of leukemia cells to osteoblasts. glpbio.comchemsrc.com

The conformation of the RGD-containing peptide is crucial for its binding affinity and selectivity. The cyclic structure of c(RGDfV) provides a constrained conformation that is optimal for high-affinity binding to αvβ3 integrins, making it a more potent inhibitor than its linear counterparts. mdpi.comnih.gov This structural rigidity is a key factor in its ability to effectively compete with endogenous ECM proteins and perturb cell adhesion.

Modulation of Integrin-Mediated Intracellular Signaling Pathways

The binding of c(RGDfV) to integrins does more than just disrupt physical cell adhesion; it also profoundly impacts the intricate network of intracellular signaling pathways that are normally initiated by integrin-ECM engagement. These pathways regulate a wide array of cellular functions, from cytoskeletal organization to cell survival and proliferation.

Analysis of Downstream Signaling Cascades (e.g., PI3K, ERK1/2)

Integrin ligation to the ECM typically triggers the activation of several key signaling molecules, including focal adhesion kinase (FAK) and Src family kinases. The inhibition of this ligation by c(RGDfV) can, therefore, lead to the attenuation of these downstream signaling cascades.

One of the well-documented effects of c(RGDfV) is the modulation of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway. For instance, research has shown that the anti-apoptotic effect of vitronectin on neutrophils is dependent on the activation of PI3K, and this effect is reversed by c(RGDfV). nih.gov This suggests that by blocking integrin engagement, c(RGDfV) prevents the activation of the PI3K/Akt survival pathway.

Similarly, the extracellular signal-regulated kinase (ERK) 1/2 pathway, a key regulator of cell proliferation and migration, is also affected by c(RGDfV). In studies with murine brain capillary endothelial cells, c(RGDfV) was found to attenuate FGF-2-mediated chemotaxis by impairing the activation of Mitogen-Activated Protein Kinase (MAPK), of which ERK1/2 are key components, within focal adhesions. nih.gov This was linked to a reduction in c-Src activity and its redistribution into focal adhesions. nih.gov In ovarian cancer cells, vitronectin-dependent proliferation was associated with the phosphorylation of ERK1/2, a process that can be influenced by blocking the αvβ3 integrin. nih.gov Furthermore, in cells engineered to express αvβ3, insulin-like growth factor 2 (IGF2) induced the activation of both AKT and ERK, and the proliferative effect of IGF2 was diminished by c(RGDfV). plos.org

| Research Model | Effect of c(RGDfV) | Signaling Pathway(s) Affected | Reference(s) |

| Neutrophils | Reverses vitronectin's anti-apoptotic effect | PI3K | nih.gov |

| Murine Brain Capillary Endothelial Cells | Attenuates FGF-2-mediated chemotaxis | MAPK (ERK1/2), c-Src | nih.gov |

| CHO cells expressing αvβ3 | Reduces IGF2-induced cell proliferation | AKT, ERK | plos.org |

| Ovarian Cancer Cells | Implied to inhibit VN-dependent proliferation | ERK1/2 | nih.gov |

Effects on Cytoskeletal Organization and Dynamics

The cytoskeleton, a dynamic network of protein filaments, is intrinsically linked to cell adhesion and signaling. Integrin-mediated adhesion to the ECM leads to the formation of focal adhesions, which are large protein complexes that connect the actin cytoskeleton to the cell membrane. mdpi.com These structures are crucial for cell motility, shape, and mechanotransduction.

c(RGDfV) has been shown to disrupt the organization of the actin cytoskeleton and the formation of focal adhesions. physiology.org In Rat-1 fibroblasts, the application of c(RGDfV) induces changes in the F-actin cytoskeleton that are dependent on the small GTPases Rac and Cdc42. physiology.org Furthermore, treatment of human brain microvascular endothelial cells (HBMECs) with c(RGDfV) leads to cell rounding and a disruption of the F-actin cytoskeleton. nih.gov This is often accompanied by a reduction in the number and size of focal adhesions. nih.gov Specifically, c(RGDfV) was found to inhibit the redistribution of c-Src into focal adhesions in endothelial cells. nih.gov

| Cell Type | Effect of c(RGDfV) on Cytoskeleton | Key Molecules Involved | Reference(s) |

| Rat-1 Fibroblasts | F-actin remodeling, membrane protrusions | Rac, Cdc42 | physiology.org |

| Human Brain Microvascular Endothelial Cells (HBMECs) | Disruption of F-actin cytoskeleton, cell rounding | F-actin | nih.gov |

| Murine Brain Capillary Endothelial Cells | Inhibition of c-Src redistribution to focal adhesions | c-Src | nih.gov |

Influence on Cell Fate Processes in in vitro Systems and Model Organisms

By disrupting fundamental cellular processes like adhesion and signaling, c(RGDfV) can significantly influence cell fate, including inducing programmed cell death (apoptosis) and regulating cell migration and proliferation.

Induction and Mechanisms of Cellular Apoptosis

One of the most profound effects of c(RGDfV) is the induction of apoptosis, particularly in cells that are dependent on integrin-mediated adhesion for survival, a phenomenon known as anoikis. By blocking the binding of integrins αvβ3 and αvβ5, c(RGDfV) can trigger this form of cell death in various cell types, including endothelial cells and some cancer cells. ashpublications.orgnih.govnih.gov

The mechanisms underlying c(RGDfV)-induced apoptosis are multifaceted. One key pathway involves the lipid second messenger, ceramide. ashpublications.orgnih.gov Studies have shown that treatment with c(RGDfV) increases intracellular ceramide levels, which in turn can activate apoptotic signaling cascades. ashpublications.orgnih.gov This increase in ceramide is, at least in part, due to the activation of acid sphingomyelinase (ASMase), an enzyme that hydrolyzes sphingomyelin (B164518) to produce ceramide. ashpublications.orgnih.gov Inhibitors of ASMase have been shown to suppress c(RGDfV)-induced apoptosis. ashpublications.org

Another critical component of the apoptotic pathway triggered by c(RGDfV) is the activation of caspases, a family of proteases that execute the apoptotic program. c(RGDfV) has been shown to induce the activation of initiator caspases, such as caspase-8, and executioner caspases, like caspase-3. nih.govresearchgate.net The activation of these caspases leads to the cleavage of key cellular proteins, such as poly(ADP-ribose) polymerase (PARP), and ultimately results in the dismantling of the cell. nih.govaacrjournals.org

Furthermore, the non-receptor tyrosine kinase c-Abl has been identified as an upstream regulator in this process. aacrjournals.orgfigshare.com Inhibition of integrin signaling by c(RGDfV) activates c-Abl, which in turn increases the expression and activity of ASM, leading to ceramide production and subsequent apoptosis. figshare.com

Importantly, c(RGDfV)-induced apoptosis does not always require cell detachment. ashpublications.orgnih.gov In some experimental setups, apoptosis is observed even when cells remain attached to the substrate through non-integrin-mediated mechanisms, indicating that the loss of integrin signaling itself is a potent pro-apoptotic signal. nih.govaacrjournals.org

| Cell Type | Key Apoptotic Mechanisms Induced by c(RGDfV) | Upstream Regulators | Reference(s) |

| Human Brain Microvascular Endothelial Cells (HBMECs) | Increased ceramide, ASMase activation, PARP cleavage | Integrins αvβ3/αvβ5, c-Abl | ashpublications.orgnih.govaacrjournals.org |

| ECV-304 Carcinoma Cells | ASM activation, caspase-3 and -8 activation, mitochondrial depolarization | Integrins αvβ3/αvβ5, c-Abl | nih.govresearchgate.netnih.gov |

| Bovine Brain Endothelial Cells | Increased endogenous ceramide, chromatin condensation | Integrins αvβ3/αvβ5 | nih.gov |

| Acute Myeloid Leukemia Cells | Increased apoptosis rates | Integrin αvβ3 | spandidos-publications.comglpbio.comchemsrc.comnih.gov |

Regulation of Cell Migration and Proliferation in Controlled Environments

Given its effects on cell adhesion, cytoskeletal dynamics, and intracellular signaling, it is not surprising that c(RGDfV) also modulates cell migration and proliferation.

Cell migration is a complex process that requires a dynamic cycle of adhesion and de-adhesion to the ECM. By interfering with integrin-mediated adhesion, c(RGDfV) can inhibit cell migration. For example, in acute myeloid leukemia models, c(RGDfV) was shown to disrupt the migration of leukemia cells. spandidos-publications.comglpbio.comchemsrc.com In murine brain capillary endothelial cells, c(RGDfV) attenuated FGF-2-mediated chemotaxis, a form of directed cell migration. nih.gov

The effect of c(RGDfV) on cell proliferation can be context-dependent. In some cases, by blocking integrin signaling that is necessary for cell cycle progression, c(RGDfV) can inhibit proliferation. For instance, IGF2-induced cell proliferation in cells expressing αvβ3 was reduced by c(RGDfV). plos.org However, in other contexts, the effects can be more complex. In a co-culture system of acute myeloid leukemia cells and osteoblasts, c(RGDfV) was observed to affect the leukemia cell cycle, causing a decrease in the G0/G1 phase and an increase in the S phase, suggesting a potential to sensitize cells to cell cycle-dependent chemotherapeutic agents. nih.govmedchemexpress.com

| Cell Type | Effect on Migration | Effect on Proliferation | Reference(s) |

| Acute Myeloid Leukemia Cells | Disruption of migration | Affects cell cycle (decreased G0/G1, increased S phase) | spandidos-publications.comglpbio.comchemsrc.comnih.gov |

| Murine Brain Capillary Endothelial Cells | Attenuated FGF-2-mediated chemotaxis | Did not inhibit FGF-2-induced proliferation | nih.gov |

| CHO cells expressing αvβ3 | Not specified | Reduced IGF2-induced proliferation | plos.org |

| Ovarian Cancer Cells | Increased motility upon αvβ3 engagement (implying inhibition by c(RGDfV)) | VN-dependent proliferation (implying inhibition by c(RGDfV)) | nih.gov |

Impact on Cell Spatial Organization in Three-Dimensional Contexts

Research using a 3D biomimetic polystyrene scaffold to model the bone marrow microenvironment has demonstrated the significant impact of c(Arg-Gly-Asp-D-Phe-Val) on the spatial interaction between leukemia cells and osteoblasts. spandidos-publications.com In this 3D co-culture system, the compound was shown to disrupt the adhesion and migration of MV4-11 leukemia cells, processes critical for the maintenance of leukemic niches. spandidos-publications.comglpbio.com Specifically, treatment with c(Arg-Gly-Asp-D-Phe-Val) inhibited the adhesion of leukemia cells to the osteoblast-populated scaffold. spandidos-publications.com This disruption suggests a direct interference with the integrin-mediated connections that anchor the cancer cells within their protective microenvironment. spandidos-publications.commedchemexpress.com

Furthermore, the compound alters cell cycle progression, an effect that is distinct in 3D versus 2D culture systems. spandidos-publications.com In a 3D model, c(Arg-Gly-Asp-D-Phe-Val) treatment led to a decrease in the proportion of leukemia cells in the G0/G1 phase and an increase in the S phase, effectively pushing the cells out of quiescence. spandidos-publications.commedchemexpress.commedchemexpress.com This modulation of the cell cycle within a spatially organized 3D structure highlights the compound's ability to overcome microenvironment-induced resistance. spandidos-publications.com

Table 1: Effect of c(Arg-Gly-Asp-D-Phe-Val) on Leukemia Cell Cycle in 2D vs. 3D Culture Systems Data derived from a study on MV4-11 leukemia cells co-cultured with osteoblasts. spandidos-publications.com

| Culture System | Treatment Group | G0/G1 Phase (%) | S Phase (%) |

| 2D Culture | Control | 57.26 ± 2.05 | 32.33 ± 2.08 |

| c(RGDfV) | 43.39 ± 1.51 | 42.81 ± 2.02 | |

| 3D Culture | Control | 69.67 ± 3.2 | 23.79 ± 1.69 |

| c(RGDfV) | 52.92 ± 4.88 | 27.82 ± 2.01 |

Mechanistic studies in other models have revealed that the impact of c(Arg-Gly-Asp-D-Phe-Val) on cell organization can be multifaceted. By blocking the function of αvβ3 integrin, the compound can indirectly promote the recycling of α5β1 integrin to the plasma membrane. rupress.org This switch in integrin trafficking results in a marked increase in the fibronectin-dependent migration of tumor cells into 3D matrices. rupress.org This finding indicates that the peptide can alter a cell's migratory mode from persistent to more random, thereby fundamentally changing how cells explore and organize within a 3D space. rupress.org

The compound's influence on spatial organization also extends to the induction of apoptosis. In a 3D collagen model using ECV-304 carcinoma cells, treatment with the RGDfV peptide was shown to induce programmed cell death. plos.org The induction of apoptosis within a 3D cell mass directly alters the structure's cellularity and integrity.

Structure Activity Relationship Sar Investigations and Rational Design Principles of C Arg Gly Asp D Phe Val Analogues

Elucidation of Key Pharmacophoric Elements Essential for Integrin Binding and Biological Activity

The cornerstone of the biological activity of c(Arg-Gly-Asp-D-Phe-Val) lies in the Arg-Gly-Asp (RGD) sequence, which is the primary recognition motif for many integrins. nih.govmdpi.com The arginine and aspartic acid residues are particularly critical. Their side chains, with their positive and negative charges respectively, are believed to engage in ionic interactions with the integrin receptor. nih.gov The carboxylate group of the aspartic acid is thought to coordinate with divalent cations within the integrin's metal ion-dependent adhesion site (MIDAS). nih.gov

The glycine (B1666218) residue, due to its lack of a side chain, provides conformational flexibility that is essential for the proper spatial orientation of the Arg and Asp side chains. nih.gov Replacing glycine with alanine, which has a methyl group as a side chain, can lead to a significant decrease in activity, highlighting the steric constraints within the binding pocket. nih.govresearchgate.net Furthermore, the amino acids flanking the RGD sequence, in this case, D-Phe and Val, play a significant role in modulating the peptide's affinity and selectivity for different integrin subtypes. tandfonline.comresearchgate.net A hydrophobic residue adjacent to the RGD sequence has been suggested to be important for binding. tandfonline.com

Significance of Peptide Backbone Conformation and Stereochemistry on Functional Outcomes

The three-dimensional structure of c(Arg-Gly-Asp-D-Phe-Val) is paramount to its high affinity and selectivity. The cyclic nature of the peptide restricts its conformational freedom, pre-organizing it into a shape that is favorable for receptor binding. nih.govnih.gov Nuclear Magnetic Resonance (NMR) studies have revealed that c(Arg-Gly-Asp-D-Phe-Val) adopts a specific conformation in solution, characterized by a βII' turn and a γ turn. nih.govnih.gov

The stereochemistry of the amino acids is a critical determinant of this conformation and, consequently, its biological activity. The presence of a D-amino acid, specifically D-phenylalanine at position 4, is crucial for inducing the βII' turn structure. nih.govscispace.com This specific turn positions the RGD motif optimally for interaction with the αvβ3 integrin. nih.gov Replacing D-Phe with its L-enantiomer or other D-amino acids in different positions within the ring dramatically alters the peptide's conformation and reduces its activity, a phenomenon known as "spatial screening". nih.govscispace.com For instance, the low activity of the analogue with D-Arg is attributed to a conformational effect that shifts the RGD sequence within the turn structure. nih.gov

Studies have also shown that the distance between the Cβ atoms of the Arg and Asp residues, a parameter directly influenced by the backbone conformation, is a key factor for integrin selectivity. An optimal distance range of 0.75-0.85 nm has been suggested for αIIbβ3 binding, while αvβ3 and α5β1 prefer a shorter distance of around 0.67 nm or less. researchgate.net This indicates that αIIbβ3 may have a more accommodating binding site. researchgate.net Furthermore, the proton of the amide bond between the Asp and D-Phe residues has been identified as essential for high activity, suggesting a direct interaction with the receptor. nih.govacs.orgacs.org

Design and Evaluation of Structural Analogues and Peptidomimetics

Building upon the understanding of the SAR of c(Arg-Gly-Asp-D-Phe-Val), researchers have designed and evaluated a multitude of structural analogues and peptidomimetics to enhance activity, selectivity, and stability.

Effects of Cyclic Constraints on Bioactivity and Stability

Cyclization is a key strategy for improving the properties of RGD peptides. Compared to their linear counterparts, cyclic RGD peptides like c(Arg-Gly-Asp-D-Phe-Val) exhibit increased stability and bioactivity. nih.govdtic.mil The cyclic structure reduces flexibility, which not only pre-organizes the peptide for receptor binding but also protects it from enzymatic degradation. nih.gov Molecular dynamics simulations have shown that the backbone of linear RGD peptides is significantly more flexible than that of cyclic ones. nih.gov This rigidity in cyclic peptides can also prevent the Asp side chain from adopting a conformation that could lead to backbone degradation. nih.gov Furthermore, the cyclic constraint can facilitate the formation of a salt bridge between the Arg and Asp side chains, further stabilizing the bioactive conformation. nih.gov

The size of the cyclic ring also plays a role. Pentapeptides and hexapeptides have been extensively studied, with both showing the potential for high activity, depending on the specific sequence and conformation. nih.govresearchgate.net

Impact of Amino Acid Substitutions on Integrin Selectivity and Potency

Systematic substitution of amino acids in the c(Arg-Gly-Asp-D-Phe-Val) scaffold has been a powerful tool for probing integrin selectivity and potency.

RGD Core: As mentioned, substitutions within the RGD triad (B1167595) are generally detrimental to activity. Replacing Arg or Asp with their D-isomers or substituting Gly with Ala can lead to a dramatic loss of inhibitory potency. nih.govresearchgate.net

Position 4 (D-Phe): The D-phenylalanine at this position is critical for the preferred βII' turn and high αvβ3 affinity. nih.gov

Position 5 (Val): The valine residue has been found to be less critical for binding to αvβ3, and substitutions at this position are well-tolerated. nih.govnih.gov This has been exploited for various applications. For example, replacing valine with lysine (B10760008) (c(Arg-Gly-Asp-D-Phe-Lys)) provides a functional handle for attaching other molecules, such as radiolabels for imaging, without significantly compromising binding affinity. mdpi.comnih.govresearchgate.net

The following table summarizes the effects of some amino acid substitutions on the inhibitory activity of c(Arg-Gly-Asp-D-Phe-Val) analogues against cell adhesion to vitronectin, a process mediated by αvβ3 integrin.

| Compound | Sequence | Relative Inhibitory Activity (vs. GRGDS) |

| 1 | Gly-Arg-Gly-Asp-Ser (GRGDS) | 1 |

| 2 | c(Arg-Gly-Asp-D-Phe -Val) | 100-fold increase |

| 3 | c(Arg-Gly-Asp-Phe-D-Val ) | 20-fold increase |

| 4 | c(D-Arg -Gly-Asp-Phe-Val) | Low activity |

| 5 | c(Arg-Ala -Asp-D-Phe-Val) | Reduced activity |

This table is based on data indicating that c(RGDfV) showed a 100-fold increased inhibition of A375 cell adhesion to vitronectin compared to the linear control peptide GRGDS. nih.gov The D-Val analogue also showed increased, though lesser, activity. nih.gov Substitution of Gly with Ala and Arg with its D-isomer generally leads to a significant reduction in activity. nih.govnih.govresearchgate.net

Application of Molecular Modeling in Analog Design and Conformational Analysis

Molecular docking simulations are employed to predict the binding mode of the peptides within the integrin binding site. dergipark.org.tr These simulations can reveal key interactions, such as hydrogen bonds and ionic interactions, between the peptide and the receptor. dergipark.org.tr For example, docking studies of c(Arg-Gly-Asp-D-Phe-Val) with αvβ3 integrin have helped to visualize the binding orientation and identify the specific amino acid residues on the integrin that interact with the peptide. dergipark.org.tr This information is invaluable for refining pharmacophore models and designing new analogues with improved binding affinity and selectivity. nih.gov

NMR data can be integrated with molecular dynamics simulations to generate highly accurate solution structures of the peptides, providing a detailed picture of their three-dimensional shape and dynamics. nih.govacs.org This combined approach was instrumental in elucidating the βII'/γ turn conformation of c(Arg-Gly-Asp-D-Phe-Val). nih.gov

Advanced Synthetic Methodologies for C Arg Gly Asp D Phe Val and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Protocols and Optimizations

The foundational method for producing the linear precursor of c(Arg-Gly-Asp-D-Phe-Val) is Solid-Phase Peptide Synthesis (SPPS), most commonly utilizing the Fluorenylmethyloxycarbonyl (Fmoc) strategy. This approach involves building the peptide chain sequentially while it is anchored to an insoluble polymer resin.

The process can be carried out using either manual coupling techniques or automated peptide synthesizers. uni-regensburg.deeur.nlsnmjournals.org For instance, synthesis has been successfully performed on a 0.1 mmol scale using automated platforms like the Pioneer peptide synthesizer. snmjournals.org The choice of resin is critical; common supports include acid-labile resins like HMPA-AM resin or polyethylene (B3416737) glycol-polystyrene (PEG-PS) resins, such as Fmoc-Thr(Otbu)-PEG-PS. uni-regensburg.deeur.nlsnmjournals.org The synthesis begins with the C-terminal amino acid (Valine in this sequence) attached to the resin, and subsequent amino acids are added one by one. After the complete linear sequence is assembled, a final deprotection step is performed using a cleavage cocktail, often a mixture such as 85% trifluoroacetic acid (TFA) with scavengers like thioanisole, phenol, and water, to release the peptide from the resin and remove side-chain protecting groups. eur.nl

Table 1: Comparison of SPPS Platforms and Resins

| Feature | Description | Example(s) | Source(s) |

|---|---|---|---|

| Synthesis Platform | Method used for peptide chain assembly. | Manual Synthesis, Automated Synthesizer (e.g., Applied Biosystems "Pioneer") | uni-regensburg.de, eur.nl, snmjournals.org |

| Synthetic Scale | Typical amount of peptide synthesized in a research setting. | 0.1 mmol | eur.nl, snmjournals.org |

| Solid Support (Resin) | Insoluble polymer to which the peptide is anchored. | HMPA-AM (4-hydroxymethylphenylacetic acid aminomethyl), Polyethylene glycol-polystyrene (PEG-PS) | uni-regensburg.de, eur.nl, snmjournals.org |

Strategies for Macrocyclization, Including Head-to-Tail Approaches

Once the linear peptide (H-Arg-Gly-Asp-D-Phe-Val-OH) is cleaved from the solid support and purified, the crucial step of macrocyclization is performed to form the cyclic structure. The most common approach for c(Arg-Gly-Asp-D-Phe-Val) is a head-to-tail cyclization, where a peptide bond is formed between the N-terminal amine of Arginine and the C-terminal carboxylic acid of Valine.

This reaction is typically conducted in the solution phase. uni-regensburg.deunibo.it A key challenge during cyclization is preventing intermolecular reactions, which lead to the formation of dimers or larger polymer chains. To favor the desired intramolecular reaction, the cyclization is performed under pseudo-high dilution conditions. uni-regensburg.de This involves the slow addition of the linear peptide precursor into a large volume of solvent, often using a syringe pump, to maintain a very low concentration of the peptide, thereby minimizing the chance of molecules reacting with each other. uni-regensburg.de While less common for this specific peptide, cyclization can also theoretically be performed while the peptide is still attached to the resin, a strategy known as on-resin cyclization. unibo.it

Table 2: Macrocyclization Strategies

| Strategy | Phase | Key Condition | Purpose | Source(s) |

|---|---|---|---|---|

| Solution-Phase Cyclization | Liquid | Pseudo-high dilution | To minimize intermolecular side reactions (e.g., dimerization, oligomerization) and favor intramolecular cyclization. | uni-regensburg.de |

| On-Resin Cyclization | Solid | Peptide anchored to resin | An alternative approach to potentially simplify purification by leaving linear impurities behind on the resin. | unibo.it |

Application of Specific Coupling and Protecting Group Chemistries

The success of both the linear synthesis and the final cyclization depends heavily on the selection of appropriate coupling reagents and protecting groups. The Fmoc/tBu strategy is standard. uni-regensburg.de The Fmoc group temporarily protects the α-amine of each amino acid during coupling and is removed with a mild base (e.g., piperidine) before the next amino acid is added.

Permanent protecting groups are used for the reactive side chains of the amino acids to prevent unwanted side reactions. These groups must be stable throughout the synthesis but readily removable during the final cleavage step with a strong acid like TFA. For the c(Arg-Gly-Asp-D-Phe-Val) sequence, tert-Butyl (tBu) based groups are common: Aspartic acid is protected as Asp(OtBu), and Arginine is typically protected with a bulky group like Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl (Pbf). uni-regensburg.deeur.nl

The formation of the amide bonds is facilitated by activating agents known as coupling reagents. A variety of such reagents are available, including carbodiimides like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC), often used with an additive like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce racemization. uni-regensburg.describd.com Other classes of highly efficient reagents include phosphonium (B103445) salts (e.g., BOP) and aminium/uronium salts like HATU. unibo.it For the cyclization step in solution, reagents such as Diphenylphosphoryl azide (B81097) (DPPA) have also proven effective. unibo.it

Table 3: Protecting Groups and Coupling Reagents for c(Arg-Gly-Asp-D-Phe-Val) Synthesis

| Amino Acid | Side Chain Protecting Group | Rationale | Source(s) |

|---|---|---|---|

| Arg (Arginine) | Pbf (Pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) | Protects the highly basic guanidinium (B1211019) group. Acid-labile. | Standard Fmoc/tBu Chemistry |

| Gly (Glycine) | None | Side chain is a single hydrogen atom. | N/A |

| Asp (Aspartic Acid) | OtBu (tert-Butyl ester) | Protects the carboxylic acid side chain. Acid-labile. | uni-regensburg.de |

| D-Phe (D-Phenylalanine) | None | Phenyl side chain is non-reactive. | N/A |

| Val (Valine) | None | Alkyl side chain is non-reactive. | N/A |

| Coupling Reagents | DIC/HOBt, DPPA, HATU, DCC | Activate the carboxylic acid for amide bond formation. | uni-regensburg.de, scribd.com, unibo.it |

Novel Synthetic Routes for Peptidomimetic Analogues (e.g., Amidine-type Isosteres)

To improve properties such as receptor affinity, selectivity, and metabolic stability, derivatives of c(Arg-Gly-Asp-D-Phe-Val) are often synthesized. These are known as peptidomimetics, where parts of the peptide structure are altered while retaining the key pharmacophoric features.

A prominent example derived from c(Arg-Gly-Asp-D-Phe-Val) is Cilengitide, which is c(Arg-Gly-Asp-D-Phe-NMeVal). unibo.it In this analogue, the amide nitrogen of the valine residue is N-methylated. This seemingly small modification introduces a conformational constraint and can protect the peptide bond from enzymatic degradation. The synthesis follows a similar path to the parent compound, but a specially prepared N-methylated amino acid (Fmoc-NMeVal-OH) is used during the SPPS stage. This N-methylation was found to provide enhanced biological activity and affinity for specific integrins. unibo.it This type of modification is part of a broader strategy known as an "N-methylation scan," used to probe structure-activity relationships in cyclic peptides. unibo.it

Scalability Considerations in Academic Synthesis

While the synthesis of c(Arg-Gly-Asp-D-Phe-Val) on a small, academic scale (e.g., 0.1-0.25 mmol) is well-established, scaling up the production to larger quantities presents significant challenges. eur.nlsnmjournals.org The primary hurdles are economic and practical.

Cost of Reagents: Protected amino acids, high-performance resins, and efficient coupling reagents are expensive. The cost becomes prohibitive for large-scale synthesis in a non-commercial setting.

Purification Bottleneck: The purification of the final cyclic peptide is almost universally accomplished by reverse-phase high-performance liquid chromatography (RP-HPLC). uni-regensburg.deeur.nl While highly effective for milligram quantities, scaling RP-HPLC to produce gram-level or higher quantities requires large, expensive semi-preparative or preparative columns, consumes vast amounts of solvents (typically acetonitrile (B52724) and water), and is a time-consuming, low-throughput process.

Reaction Conditions: Maintaining optimal conditions, such as the high dilution required for cyclization, becomes physically challenging in large reaction vessels. Large volumes of solvent are required, increasing cost and creating challenges for handling and waste disposal.

These factors generally limit the academic synthesis of c(Arg-Gly-Asp-D-Phe-Val) to the milligram scale, which is sufficient for initial in vitro and in vivo studies but inadequate for more extensive applications.

Research Applications and Methodological Utility of C Arg Gly Asp D Phe Val

Development as a Molecular Probe in Biological Research

The specific binding properties of c(RGDfV) make it an ideal targeting moiety for the development of molecular probes. These probes are designed to visualize, quantify, and study the expression and function of integrin receptors in various biological systems, from cell cultures to preclinical models.

The compound c(RGDfV) has served as a foundational lead structure for the creation of numerous radiolabeled tracers designed for the non-invasive assessment of αvβ3 integrin expression. nih.gov These tracers are instrumental in in vitro receptor expression profiling, primarily through competitive binding assays. itn.pt In these assays, the radiolabeled tracer competes with a test compound (or the original c(RGDfV) itself) for binding to isolated integrin receptors or receptor-positive cells. itn.ptnih.gov

The binding affinity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a ligand required to displace 50% of the radiolabeled tracer. A commonly used radioligand in these assays is ¹²⁵I-Echistatin, a polypeptide that binds with high affinity and specificity to the αvβ3 integrin. itn.ptnih.gov By using c(RGDfV) as a reference standard, researchers can accurately determine the relative binding affinities of newly synthesized RGD-based compounds. nih.govnih.gov In one such competitive binding assay, c(RGDfV) demonstrated a high affinity for the αvβ3 receptor with an IC50 value of 3.68 nM. itn.pt

The development based on the c(RGDfV) scaffold has led to a diverse array of radiotracers, including those modified with carbohydrates (glycosylated peptides like [¹⁸F]Galacto-RGD), peptidomimetics, and multimeric systems (dimers and tetramers) designed to enhance binding avidity and improve imaging characteristics. nih.govthno.org

Table 1: In Vitro Binding Affinity of c(RGDfV) for αvβ3 Integrin

| Compound | Receptor | Assay Method | Radioligand | IC50 (nM) |

| c(Arg-Gly-Asp-D-Phe-Val) | αvβ3 | Competitive Displacement | ¹²⁵I-Echistatin | 3.68 itn.pt |

Creation of Fluorescent Conjugates for Cellular Imaging Studies

In addition to radiolabeling, c(RGDfV) and its analogs are frequently conjugated to fluorescent dyes to create probes for cellular imaging. researchgate.net These fluorescent conjugates allow for the direct visualization of integrin distribution on cell surfaces and the study of receptor-mediated cellular processes using techniques like fluorescence microscopy. nih.govnih.gov The peptide serves as a targeting vehicle, delivering the fluorescent cargo specifically to cells that express the target integrin. nih.gov

A549 human lung carcinoma cells, for example, are known to overexpress αvβ3 integrin and are often used in these imaging studies. nih.gov Researchers have successfully used conjugates of RGD peptides with near-infrared (NIR) fluorescent dyes, such as cypate (B1246621) and Cy5.5, for cellular staining. nih.govthno.org NIR probes are particularly valuable because their longer excitation and emission wavelengths (e.g., 775 nm excitation and 845 nm emission) minimize autofluorescence from biological tissues, leading to higher sensitivity and better image contrast. nih.govnih.gov The compound c(RGDfV) often acts as a benchmark or reference standard against which the binding and imaging capabilities of these new fluorescent probes are measured. nih.govthno.org

Functionalization of Biomaterials for Cell Culture and Tissue Engineering Research

The ability of c(RGDfV) to promote specific cell adhesion has made it a critical component in the field of biomaterials science, particularly for applications in cell culture and tissue engineering. By mimicking a key function of the extracellular matrix (ECM), the peptide helps to create more biologically relevant and functional materials. scispace.com

A primary strategy in biomaterial design is the surface modification of otherwise bio-inert materials with biologically active molecules like c(RGDfV). researchgate.net This functionalization aims to control cell adhesion, which in turn influences subsequent cellular behaviors such as spreading, migration, proliferation, and differentiation. mdpi.comnih.gov The RGD sequence is a minimal recognition motif found in many ECM proteins that cells use to attach via their integrin receptors. scispace.comfrontiersin.org

Various materials have been successfully modified with RGD peptides, including polymers like polyethylene (B3416737) terephthalate (B1205515) (PET) and poly(methyl methacrylate) (PMMA). mdpi.com Research has shown that the effectiveness of the modification depends not only on the presence of the peptide but also on its presentation. Factors such as the surface density and spatial arrangement of the immobilized c(RGDfV) are crucial for eliciting an optimal cellular response. researchgate.netmdpi.com For instance, one study found that a surface density of approximately 50 pmol/cm² was optimal for promoting cell adhesion on a PET surface. mdpi.com These RGD-functionalized surfaces serve as powerful in vitro platforms for fundamental studies of integrin-mediated cell processes. mdpi.com

Table 2: Examples of Biomaterial Surface Modification with RGD Peptides

| Biomaterial | RGD Peptide Variant | Application | Observed Effect |

| Poly(methyl methacrylate) (PMMA) | cRGD | Orthopedic Implants | Enhanced adhesion of bone-forming osteoblasts. mdpi.com |

| Polyethylene terephthalate (PET) | RGD | Cell Culture Substrate | Controlled cell adhesion; optimal at ~50 pmol/cm². mdpi.com |

| Poly(l-lactic acid-co-l-lysine) | RGD | General Biomaterial | Functionalized for cell adhesion studies. researchgate.net |

Integration into Scaffolds for in vitro Tissue Model Development

In tissue engineering, three-dimensional (3D) scaffolds provide the structural support necessary for cells to organize into functional tissue-like constructs. researchgate.netnih.gov However, many synthetic polymers used for scaffolds lack the inherent biological cues needed to guide cell behavior effectively. researchgate.net Integrating c(RGDfV) or its derivatives directly into the bulk material of these scaffolds is a key strategy to impart them with bioactivity. nih.gov

This approach has been particularly successful in the development of in vitro tissue models. For example, alginate, a natural polymer, has been modified with RGD peptides to create hydrogel scaffolds for cardiac tissue engineering. nih.gov When neonatal rat cardiac cells were seeded onto these functionalized scaffolds, the immobilized RGD peptide not only improved cell adhesion to the matrix but also helped prevent apoptosis (programmed cell death) and accelerated the formation of regenerating cardiac tissue. nih.gov Similarly, RGD-modified alginate hydrogels have been used to culture epithelial tissues, allowing researchers to modulate and study tissue growth and morphology in vitro. nih.gov These advanced, functionalized scaffolds help create more physiologically relevant in vitro models for studying tissue development, disease progression, and drug screening. nih.gov

Conceptual Frameworks for Targeted Delivery Systems in Research Models

The high affinity and selectivity of c(RGDfV) for integrins that are overexpressed in pathological conditions provide a robust conceptual framework for developing targeted delivery systems. sns.itfrontiersin.org The core concept is to use the peptide as a "homing device" to guide therapeutic or diagnostic agents specifically to a target site, such as a tumor, thereby increasing efficacy and reducing off-target effects. mdpi.com The cyclic nature of c(RGDfV) is advantageous here, as it provides greater stability against enzymatic degradation in biological environments compared to linear peptides. sns.it

This framework involves conjugating the c(RGDfV) ligand to a variety of payloads, including:

Nanoparticles and Polymeric Micelles: These carriers can be loaded with cytotoxic drugs. For instance, cRGD-decorated polymeric micelles loaded with the chemotherapy drug epirubicin (B1671505) have been developed and studied in research models of glioblastoma. sns.itmdpi.com

Diagnostic Probes: As discussed previously, the peptide can be linked to radioisotopes or fluorescent dyes for targeted imaging. researchgate.net

Therapeutic agents: The peptide itself can be conjugated to drugs to form a single molecule designed for targeted action.

The selectivity of c(RGDfV) for different integrin subtypes is a key aspect of this framework. While it is most known for its potent inhibition of αvβ3, it also binds to other RGD-dependent integrins, albeit with different affinities. This profile allows for the potential targeting of various tissues and disease processes. sns.it

Table 3: Integrin Inhibition Profile of c(Arg-Gly-Asp-D-Phe-Val)

| Integrin Subtype | Function / Location | IC50 (nM) |

| αvβ3 | Angiogenesis, Tumor Metastasis | 89 sns.it |

| αvβ1 | Cell Adhesion | 335 sns.it |

| αvβ5 | Cell Adhesion, Angiogenesis | 440 sns.it |

Peptide-Drug Conjugate Design for Investigational Probes

The design of peptide-drug conjugates (PDCs) leverages the targeting capabilities of peptides to deliver a payload, such as a cytotoxic agent or an imaging molecule, to specific cell populations. creative-peptides.comnih.gov The c(Arg-Gly-Asp-D-Phe-Val) motif is a cornerstone in the development of investigational PDCs aimed at studying integrin-mediated processes. mdpi.com

A primary challenge in utilizing c(Arg-Gly-Asp-D-Phe-Val) directly for conjugation is the lack of a versatile functional group for linking to other molecules without disrupting the peptide's crucial three-dimensional structure required for receptor binding. To overcome this, researchers have synthesized analogs where the valine residue is substituted with an amino acid containing a reactive side chain, such as lysine (B10760008) (Lys). mdpi.comthno.org The resulting peptide, c(Arg-Gly-Asp-D-Phe-Lys) or c(RGDfK), retains high affinity for the target integrins while providing a primary amine group on the lysine side chain, which is readily available for conjugation. thno.orgmdpi.com

These RGD-based peptides have been conjugated to a variety of molecular entities to create probes for research applications:

Multivalent Protein Conjugates: In one approach, multiple copies of the c(RGDfK) peptide were attached to a non-relevant IgG protein backbone. acs.org These multivalent conjugates demonstrated a significantly increased affinity for endothelial cells compared to the single peptide molecule, with IC50 values improving from the micromolar to the nanomolar range. acs.org Such constructs serve as powerful investigational tools to study the effects of multivalent ligand binding on integrin clustering and subsequent cellular signaling pathways. acs.org

Cytotoxic Drug Conjugates: Researchers have linked RGD peptides to cytotoxic drugs to study targeted drug delivery. For example, cyclic RGD has been conjugated to paclitaxel (B517696) (PTX) to investigate targeted delivery to breast cancer cells. mdpi.com While these specific conjugates faced challenges with solubility, they demonstrated the principle of using the RGD motif to enhance cell penetration and retention compared to the drug alone, providing a model for studying targeted cytotoxic effects. mdpi.com

Supramolecular Conjugates: In another innovative design, cRGD peptides were conjugated to methyl-polyrotaxane (Me-PRX) via click chemistry. researchgate.net These conjugates were designed as investigational probes to explore targeted delivery to integrin αvβ3-positive tumors. The studies showed that the cRGD-functionalized supramolecule effectively accumulated in tumors, allowing for the investigation of targeted anti-tumor effects in a research setting. researchgate.net

| Conjugated Molecule | Peptide Analog Used | Purpose of the Investigational Probe | Key Research Finding |

|---|---|---|---|

| IgG Protein | c(RGDfK) | To study the effect of multivalency on integrin binding affinity. | Multivalent presentation of the peptide significantly increased binding affinity to endothelial cells compared to the monovalent peptide. acs.org |

| Paclitaxel (PTX) | Cyclic dimeric RGD | To investigate targeted delivery and retention of a cytotoxic agent in breast cancer cells. | The RGD-PTX conjugate showed enhanced cell penetration and retention compared to PTX alone. mdpi.com |

| Methyl-polyrotaxane (Me-PRX) | cRGD | To explore targeted accumulation of a supramolecular carrier in tumors. | The cRGD-Me-PRX conjugate effectively accumulated in tumors, demonstrating a promising design for targeted delivery systems. researchgate.net |

Nanoparticle Functionalization for Targeted Mechanism Studies

Nanoparticles (NPs) serve as versatile platforms for biomedical research, and their functionalization with targeting ligands like c(Arg-Gly-Asp-D-Phe-Val) enables the creation of sophisticated tools for studying cellular mechanisms. mdpi.comresearchgate.net By attaching the peptide to the surface of NPs, researchers can investigate targeted interactions with cells, cellular uptake pathways, and the downstream biological consequences of receptor engagement. nih.govacs.org

The conjugation of c(RGDfV) or its analogs to nanoparticles allows for the study of:

Targeted Cellular Internalization: Functionalizing nanoparticles with RGD peptides provides a method to study how receptor-mediated targeting influences cellular uptake. In a study using silk fibroin nanoparticles (SFNs), researchers attached an RGD-based cyclopentapeptide to the surface. nih.gov They observed that the functionalized SFNs were internalized more effectively by tumor cells that overexpress integrin receptors compared to non-functionalized nanoparticles, especially at low concentrations. nih.gov Fluorescence microscopy suggested that the nanoparticles bind to integrin receptors on the cell surface and are subsequently internalized via endocytosis, providing a model to dissect this specific uptake mechanism. nih.gov

Activation of Signaling Pathways: The binding of RGD-functionalized nanoparticles to integrins can trigger intracellular signaling cascades. researchgate.net This allows researchers to use these nanoparticles as probes to study how the physical presentation of ligands on a nanoscale surface affects cell behavior, including attachment, proliferation, and migration. Attaching nanoparticles to integrins can activate signaling pathways and impact endothelial cells' attachment and differentiation. researchgate.net

Molecular Imaging and Biodistribution: Nanoparticles such as quantum dots (QDs) can be functionalized with RGD peptides to create probes for molecular imaging. For instance, c(RGDfK) was successfully conjugated to silver sulfide (B99878) (Ag2S) QDs. mdpi.com These peptide-functionalized QDs could be selectively taken up by tumor cells and accumulate in tumor tissue, serving as excellent nanoprobes for in vivo imaging studies to monitor biological processes and treatment responses in real-time. mdpi.com

The combination of nanoparticles and RGD peptides has been widely explored to create systems that can actively target specific cells, providing valuable insights into the mechanisms of targeted delivery and cell-material interactions. mdpi.com

| Nanoparticle Type | Peptide Analog Used | Mechanism Investigated | Key Research Finding |

|---|---|---|---|

| Silk Fibroin Nanoparticles (SFNs) | cRGD | Active targeting and cellular internalization pathways. | Functionalized SFNs showed enhanced uptake in integrin-overexpressing cells, suggesting internalization occurs via receptor-mediated endocytosis. nih.gov |

| Silver Sulfide (Ag₂S) Quantum Dots | c(RGDfK) | Targeted molecular imaging and in vivo biodistribution. | The c(RGDfK)-modified QDs were selectively internalized by tumor cells and accumulated in tumor tissue, demonstrating their utility as imaging probes. mdpi.com |

| Gold Nanoparticles (AuNPs) | cRGD | Targeted accumulation and therapeutic effect for cancer research. | RGD-decorated AuNPs showed favorable tumor cell accumulation, providing a platform to study targeted radiotherapy. researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.